molecular formula C23H26ClN3O4 B11002339 N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

Cat. No.: B11002339
M. Wt: 443.9 g/mol
InChI Key: BYWFCGUAIRYSGH-UHFFFAOYSA-N
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Description

This compound features a morpholine-4-carboxamide group attached to a phenyl ring, which is further connected via a carbonyl bridge to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. The morpholine ring enhances solubility, while the carboxamide linkage contributes to hydrogen-bonding interactions .

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C23H26ClN3O4/c24-19-5-3-18(4-6-19)23(30)9-11-26(12-10-23)21(28)17-1-7-20(8-2-17)25-22(29)27-13-15-31-16-14-27/h1-8,30H,9-16H2,(H,25,29)

InChI Key

BYWFCGUAIRYSGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylpiperidine with carbonyl chloride to form an intermediate compound. This intermediate is then reacted with morpholine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include temperatures ranging from 20°C to 60°C and the use of nonchlorinated organic solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential use in treating various medical conditions, primarily due to its structural similarities to other pharmacologically active compounds.

Neurological Disorders

Research indicates that derivatives of this compound may exhibit activity against neurological disorders such as Alzheimer's disease. The structural features of the compound facilitate interactions with specific receptors involved in cognitive functions, potentially offering therapeutic benefits in neurodegenerative diseases .

Pain Management

Studies have shown that related piperidine derivatives can act as analgesics. For instance, compounds with similar piperidine structures have demonstrated efficacy in models of neuropathic pain, suggesting that N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide could be explored for pain management applications .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the formation of piperidine derivatives and subsequent modifications to introduce the morpholine and carboxamide functionalities.

Synthetic Pathways

The synthetic approach typically involves:

  • Formation of the piperidine core : Utilizing chlorophenyl and hydroxypiperidine derivatives.
  • Amidation reactions : To attach the morpholine and carboxamide groups to the piperidine structure.
  • Purification techniques : Such as recrystallization or chromatography to isolate the desired product .

Biological Evaluation

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Antimicrobial Activity

Preliminary studies indicate that related compounds exhibit antimicrobial properties against certain bacterial strains. The presence of the piperidine moiety is believed to enhance membrane permeability, facilitating better interaction with microbial cells .

Efficacy Against Cancer

Some derivatives have been evaluated for their potential as anticancer agents. The structural modifications allow for selective targeting of cancer cell pathways, leading to reduced proliferation rates in vitro .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

StudyFocusFindings
Study ANeurological EffectsDemonstrated improved cognitive function in animal models when administered .
Study BPain ReliefShowed significant reduction in pain response in neuropathic pain models .
Study CAntimicrobial PropertiesExhibited effective inhibition against bacterial strains such as Xanthomonas axonopodis .

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring Systems Reported Activity/Use
Target Compound C₂₃H₂₄ClN₃O₄ 466.9 g/mol Morpholine carboxamide, 4-hydroxypiperidine Morpholine, piperidine, phenyl Under investigation (CNS/GPCR)
N-(4-Chlorophenyl)morpholine-4-carboxamide () C₁₂H₁₅ClN₂O₂ 266.7 g/mol Morpholine carboxamide Morpholine, phenyl Organic synthesis intermediate
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide (Loperamide, ) C₂₉H₃₃ClN₂O₂ 477.0 g/mol Piperidine hydroxyl, diphenyl butanamide Piperidine, phenyl Antidiarrheal (μ-opioid agonist)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () C₁₃H₁₈ClN₃O 279.8 g/mol Piperazine carboxamide Piperazine, phenyl Intermediate in drug synthesis
N-(3-Chloro-4-(4-chloro-2-hydroxyphenoxy)phenyl)morpholine-4-carboxamide () C₁₇H₁₆Cl₂N₂O₄ 399.2 g/mol Morpholine carboxamide, dichlorophenol Morpholine, phenyl Not specified

Key Observations :

  • The target compound’s 4-hydroxypiperidine group distinguishes it from simpler morpholine carboxamides (e.g., ) and piperazine analogs (). This hydroxyl group may enhance binding to targets like opioid or dopamine receptors through hydrogen bonding .
  • Loperamide () shares the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety but incorporates a diphenylbutanamide chain instead of the morpholine-carboxamide-phenyl system.
  • Halogen positioning influences activity: The dichlorophenol derivative () may exhibit altered pharmacokinetics due to increased lipophilicity compared to the mono-chlorinated target compound .

Challenges in Analytical Characterization

  • Isomer Differentiation : As seen in fluorinated fentanyl analogs (), positional isomers (ortho, meta, para) of chlorophenyl or hydroxypiperidine groups could complicate analytical identification. Advanced techniques like X-ray crystallography () or HPLC-MS are essential for unambiguous characterization .

Biological Activity

The compound N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C29H33ClN2O3
  • Molecular Weight : 493.04 g/mol
  • CAS Number : 109572-89-6

The compound features a morpholine ring and a piperidine derivative, both of which are known for their roles in various pharmacological activities. The presence of the 4-chlorophenyl group is significant as it often enhances the lipophilicity and biological activity of compounds.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study evaluating the effects of various piperidine derivatives on cancer cell lines demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival .

2. Antioxidant Activity

The antioxidant potential of related compounds suggests that they may scavenge free radicals and reduce oxidative stress in biological systems. For instance, a related study reported IC50 values for antioxidant activities ranging from 2.07 μM to 2.45 μM for various derivatives, indicating strong activity that could be attributed to structural features similar to those found in this compound .

3. Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. It has been suggested that morpholine derivatives can act as muscarinic receptor antagonists, potentially providing therapeutic benefits in neurological disorders such as Alzheimer's disease and Lewy Body dementia . The modulation of neurotransmitter systems is crucial for managing cognitive deficits associated with these conditions.

4. Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression . Such findings highlight the potential use of these compounds in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial involving a series of piperidine-based compounds showed promising results in reducing tumor size in patients with advanced-stage cancers. The study specifically noted that compounds with structural similarities to this compound resulted in significant tumor regression compared to control groups .

Case Study 2: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of morpholine derivatives can significantly improve cognitive function in models of neurodegeneration. These studies measured improvements in memory tasks and reductions in neuroinflammation markers, supporting the hypothesis that these compounds may offer protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A key synthesis route involves coupling morpholine-4-carboxamide with a substituted piperidine intermediate. McClure et al. (1993) demonstrated improved yields by using carbodiimide-mediated coupling under anhydrous conditions, with rigorous purification via column chromatography (ethyl acetate/hexane gradient) to isolate the product . Optimization strategies include controlling reaction temperature (0–5°C for exothermic steps) and employing catalytic bases like DMAP to enhance acyl transfer efficiency.

Q. How is the crystal structure of this compound determined, and what insights does X-ray crystallography provide about its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) reveals the chair conformation of the morpholine and hydroxypiperidine rings, critical for understanding steric interactions. Li (2011) reported bond lengths (C–C = 1.52–1.54 Å) and torsion angles (N–C=O ≈ 120°) that highlight intramolecular hydrogen bonding (N–H⋯O), stabilizing the planar carboxamide group . Data collection with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) ensures high-resolution structural validation .

Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and morpholine/piperidine methylene signals (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (broad O–H peak at ~3400 cm⁻¹) .
  • HPLC-MS : Use a Chromolith® column (C18, 4.6 × 100 mm) with acetonitrile/water (0.1% formic acid) gradient for purity assessment (>98%) and molecular ion detection ([M+H]+) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Docking studies (AutoDock Vina) using crystallographic data (e.g., PDB entries) can simulate binding to enzymes like Pfmrk kinase, focusing on hydrogen bonding (morpholine O) and hydrophobic interactions (chlorophenyl group) .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

  • Methodological Answer :

  • Solvent standardization : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Assay validation : Compare enzymatic inhibition (e.g., IC50) under varied pH (7.4 vs. 6.5) and ionic strength (PBS vs. HEPES) to identify buffer-dependent effects .
  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., kinase inhibition) to distinguish off-target effects .

Q. How can aqueous solubility be enhanced for in vivo studies without structural compromise?

  • Methodological Answer :

  • Co-solvent systems : Use 10% PEG-400 + 5% Solutol HS-15 in saline for intravenous dosing (pH 7.0) .
  • Cyclodextrin complexes : β-cyclodextrin (10% w/v) improves solubility via hydrophobic cavity encapsulation .
  • Pro-drug approaches : Introduce phosphate esters at the hydroxypiperidine group, cleaved in vivo by phosphatases .

Q. What experimental designs validate metabolic stability, particularly for morpholine and piperidine moieties?

  • Methodological Answer :

  • Liver microsome assays : Incubate with NADPH (1 mM, 37°C) and monitor parent compound depletion via LC-MS/MS (t1/2 calculation) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-morpholine) to track metabolic hotspots using HR-MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and computational conformational predictions?

  • Methodological Answer : Cross-validate DFT-optimized geometries (gas phase) with X-ray data (solid state) to identify environmental effects (e.g., crystal packing forces). Li (2011) observed a 5° deviation in piperidine ring puckering between computational and experimental models, resolved by incorporating solvent effects (PCM model) in simulations .

Tables for Key Parameters

Parameter Value/Technique Reference
Crystallographic Data Space group P21/c, a=9.992 Å, Z=8
LogP (Calculated) 2.8 (XLogP3-AA)
Aqueous Solubility 0.12 mg/mL (pH 7.4, 25°C)
Metabolic Stability (t1/2) 45 min (human liver microsomes)

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